molecular formula C6H15NO2 B1265577 2,2'-Iminodipropanol CAS No. 2294-46-4

2,2'-Iminodipropanol

Cat. No. B1265577
CAS RN: 2294-46-4
M. Wt: 133.19 g/mol
InChI Key: WCYGORCMAJDYJN-UHFFFAOYSA-N
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Patent
US09096543B2

Procedure details

2-Aminopropan-1-ol (5 g, 66.57 mmol) and 1-hydroxypropan-2-one (5.77 g, 77.89 mmol) were dissolved in ethanol (115 mL) and 50 mg of PtO2 was added. The reaction mixture was stirred at 50 psi H2 pressure at room temperature for 24 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to give the crude product, which was used without further purification in the following step. Crude yield: 79%. 1H NMR (400 MHz, CDCl3) δ 4.45 (bs, 2H), 3.42-3.43 (m, 1H), 3.16-3.22 (m, 4H), 2.65-2.69 (m, 2H) 0.87-0.91 (m, 6H): LCMS m/z 133.99 [M+H]+, tR: 4.077 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:5])[CH2:3][OH:4].[OH:6][CH2:7][C:8](=O)[CH3:9]>C(O)C.O=[Pt]=O>[NH:1]([CH:8]([CH3:9])[CH2:7][OH:6])[CH:2]([CH3:5])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC(CO)C
Name
Quantity
5.77 g
Type
reactant
Smiles
OCC(C)=O
Name
Quantity
115 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50 psi H2 pressure at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(C(CO)C)C(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.